![molecular formula C23H24N4O3S B2522050 N-(2-methoxybenzyl)-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide CAS No. 1112430-90-6](/img/structure/B2522050.png)
N-(2-methoxybenzyl)-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-methoxybenzyl)-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide" is a complex molecule that appears to be related to a family of benzenesulfonamide derivatives. These compounds have been studied for their potential bioactivity, including cytotoxicity and inhibition of carbonic anhydrase, an enzyme involved in various physiological processes .
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves the reaction of substituted benzaldehydes with hydrazinobenzenesulfonamide to form a key intermediate, which is then further modified to produce the final compounds . The synthesis process can be tailored by introducing various substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties to achieve desired properties and bioactivities .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further connected to various other structural motifs, such as pyrazole and diazepine rings . X-ray diffraction studies have been used to confirm the structures of these compounds, revealing details such as dihedral angles between benzene rings and the presence of hydrogen bonds that stabilize the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents on the benzene rings and the nature of the fused heterocyclic systems. These compounds can participate in various chemical reactions, including the formation of Schiff bases through the reaction with aldehydes . The presence of reactive functional groups such as hydroxyl or methoxy can also lead to further derivatization and the formation of novel compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. Spectroscopic techniques like IR, NMR, and MS are commonly used to characterize these compounds and provide insights into their electronic and structural properties . The presence of multiple rings and heteroatoms in the structure can lead to complex spectra that require careful analysis to interpret .
Aplicaciones Científicas De Investigación
Anticancer Applications
- Antiproliferative Effects on Cancer Cells : Research on phenylpyrazolodiazepin derivatives has shown competitive antiproliferative activities against melanoma and hematopoietic cell lines, with some compounds being potent and selective Raf kinases inhibitors as well as mild inhibitors of PI3Kα, indicating potential utility in cancer therapy (Kim et al., 2011).
Photosensitizers for Photodynamic Therapy
- High Singlet Oxygen Quantum Yield : A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base has reported their significant potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment, attributed to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Methodologies for Heterocyclic Compounds
- Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones : A general approach for synthesizing tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives has been developed, highlighting a regioselective strategy for constructing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which serve as intermediates for further reactions (Dzedulionytė et al., 2022).
Antimicrobial and Enzyme Inhibition
- Microwave-Assisted Synthesis for Anticancer Activity : Synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules under microwave irradiation has been explored, with some compounds exhibiting significant anticancer activity against human cancer cell lines, suggesting a potential pathway for developing therapeutic agents (Kumar et al., 2015).
Electrocatalytic and Photocatalytic Materials
- Electrochemical and Spectroelectrochemical Properties : Novel metallophthalocyanines with octa-substituted derivatives have been synthesized, characterized, and evaluated for their electrochemical and spectroelectrochemical properties, indicating potential applications in catalysis and materials science (Kantekin et al., 2015).
Propiedades
IUPAC Name |
2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-5-27-22(29)21-20(17-13-16(30-4)11-12-18(17)26(21)3)24-23(27)31-14-19(28)25(2)15-9-7-6-8-10-15/h6-13H,5,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRHGAQYVUUOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

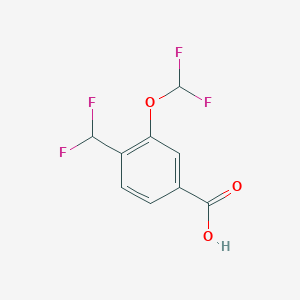
![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2521970.png)
![2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2521973.png)
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2521974.png)
![N-Ethyl-N-[2-oxo-2-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2521977.png)
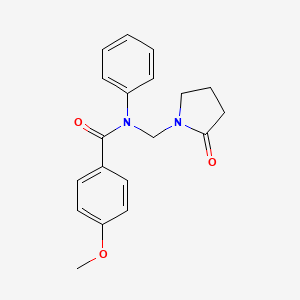
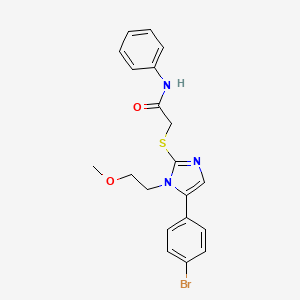
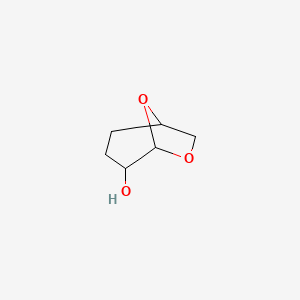
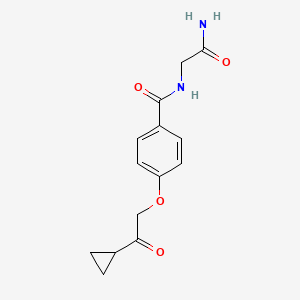
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2521985.png)
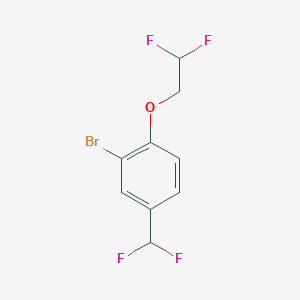
![5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2521988.png)

![7-bromo-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2521990.png)